Thiophene, 3,3'-dithiobis[tetrahydro-, 1,1,1',1'-tetraoxide

Description

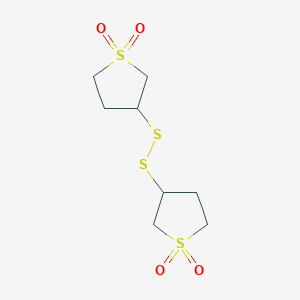

Its molecular formula is C₈H₁₂O₄S₄, with a molecular weight of 324.44 g/mol. The sulfonyl (SO₂) groups at the 1,1' positions enhance polarity and stability, while the disulfide bridge introduces redox-active functionality. This compound is structurally distinct due to its dimeric configuration, which differentiates it from simpler thiophene dioxides .

Properties

CAS No. |

52513-19-6 |

|---|---|

Molecular Formula |

C8H14O4S4 |

Molecular Weight |

302.5 g/mol |

IUPAC Name |

3-[(1,1-dioxothiolan-3-yl)disulfanyl]thiolane 1,1-dioxide |

InChI |

InChI=1S/C8H14O4S4/c9-15(10)3-1-7(5-15)13-14-8-2-4-16(11,12)6-8/h7-8H,1-6H2 |

InChI Key |

PYOZDCAZDVXIHX-UHFFFAOYSA-N |

Canonical SMILES |

C1CS(=O)(=O)CC1SSC2CCS(=O)(=O)C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions typically involve the condensation of sulfur with α-methylene carbonyl compounds and α-cyano esters, or the use of phosphorus pentasulfide as a sulfurizing agent .

Industrial Production Methods

Industrial production of thiophene derivatives can involve vapor-phase reactions catalyzed by alumina and other heterogeneous acid catalysts . For example, tetrahydrothiophene can be prepared by reacting tetrahydrofuran with hydrogen sulfide .

Chemical Reactions Analysis

Types of Reactions

Thiophene, 3,3’-dithiobis[tetrahydro-, 1,1,1’,1’-tetraoxide] can undergo various chemical reactions, including:

Oxidation: Thiophenes can be oxidized to form thiophene 1-oxides and thiophene 1,1-dioxides.

Substitution: Thiophenes can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Grignard reagents and organolithium compounds are often employed in substitution reactions.

Major Products

Oxidation: Thiophene 1,1-dioxides and thiophene 1-oxides.

Reduction: Sulfur-free products and long-chain or branched-chain compounds.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Thiophene, 3,3’-dithiobis[tetrahydro-, 1,1,1’,1’-tetraoxide] has several scientific research applications:

Mechanism of Action

The mechanism of action of thiophene, 3,3’-dithiobis[tetrahydro-, 1,1,1’,1’-tetraoxide] involves its interaction with molecular targets and pathways. Thiophene derivatives can act as electrophilic reagents due to their high π-electron density and planar structure . They can participate in various biochemical processes, including oxidative desulfurization and hydrogenation .

Comparison with Similar Compounds

Structural and Functional Analogues

Tetrahydrothiophene-1,1-dioxide (C₄H₈O₂S)

- Key Properties : Boiling point = 285°C, melting point = 27.5°C, molecular weight = 120.17 g/mol.

- Applications : Used as a polar aprotic solvent and intermediate in organic synthesis. Its lack of substituents simplifies reactivity, favoring cycloaddition reactions .

3-Methyltetrahydrothiophene-1,1-dioxide (C₅H₁₀O₂S)

- CAS 872-93-5 (): Features a methyl group at the 3-position.

- Key Properties : Molecular weight = 134.20 g/mol.

- Applications : The methyl group enhances lipophilicity, making it suitable for modifying solubility in polymer matrices or pharmaceuticals .

Thiophene, 3,3'-(Hexafluorocyclopentene)bis[2-methyl-, 1,1,1',1'-Tetraoxide]

- CAS 1803085-05-3 (): Contains a hexafluorocyclopentene bridge and methyl substituents.

- Key Properties : Molecular formula = C₁₅H₁₀O₄F₆S₂, molecular weight = 456.37 g/mol.

- Applications : Fluorination improves thermal stability and electron-withdrawing properties, relevant in optoelectronic materials .

Data Table: Comparative Physical and Chemical Properties

Thermodynamic and Spectroscopic Data

- Thermodynamics :

- Spectroscopy :

- Sulfonyl groups in all compounds produce strong IR absorptions near 1150–1300 cm⁻¹ (S=O stretching) and 500–600 cm⁻¹ (S-S stretching in the target compound) .

Biological Activity

Thiophene derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound Thiophene, 3,3'-dithiobis[tetrahydro-, 1,1,1',1'-tetraoxide (CAS No. 29422-01-3) is a notable example, exhibiting a range of pharmacological properties. This article explores its biological activity, including anticancer effects, antimicrobial properties, and potential as a pharmacological scaffold.

Chemical Structure and Properties

This compound] has the following characteristics:

- Molecular Formula : C8H14O5S2

- Molecular Weight : 254.328 g/mol

- Density : 1.48 g/cm³

- LogP : 1.5388

- Boiling Point : 560.8 °C at 760 mmHg

These properties suggest a compound with moderate lipophilicity and stability under thermal conditions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene derivatives. For instance, a study focused on novel fused thiophene derivatives demonstrated significant antiproliferative activity against liver cancer (HepG2) and prostate cancer (PC-3) cell lines. The most promising candidates showed IC50 values as follows:

| Compound | IC50 (HepG2) | IC50 (PC-3) | Mechanism of Action |

|---|---|---|---|

| 3b | 3.105 μM | Not specified | Induces apoptosis via caspase-3 activation |

| 4c | 3.023 μM | Not specified | Inhibits VEGFR-2 and AKT signaling pathways |

The mechanism involves S phase cell cycle arrest and induction of apoptosis through caspase pathways, making these derivatives potential leads for cancer therapy .

Antimicrobial Activity

Thiophene derivatives also exhibit antimicrobial properties. A comprehensive review indicated that various thiophene compounds demonstrated activity against a range of bacterial strains. The following table summarizes findings from several studies:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Thiophene Derivative A | Escherichia coli | 25 μg/mL |

| Thiophene Derivative B | Staphylococcus aureus | 15 μg/mL |

| Thiophene Derivative C | Bacillus subtilis | 20 μg/mL |

These results indicate that certain thiophene derivatives can effectively inhibit bacterial growth, suggesting their potential use as antimicrobial agents .

Case Study: Anticancer Screening

In a study published in MDPI, researchers synthesized various thiophene derivatives and evaluated their anticancer activity using an MTT assay on HepG2 and PC-3 cells. The results indicated that most derivatives exhibited moderate to high cytotoxicity with selective toxicity towards cancer cells over normal cells .

Research on Multitargeted Pharmacological Effects

A review article discussed the multitargeted pharmacological potential of thiophene derivatives, emphasizing their role in various therapeutic areas including anti-inflammatory and antiviral activities. This broad spectrum of biological activity positions thiophenes as valuable scaffolds in drug discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.